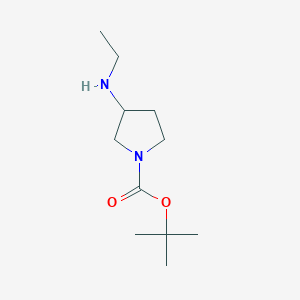

Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and an ethylamino substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₁H₂₂N₂O₂ (calculated based on systematic nomenclature), though a structurally related compound, tert-butyl 3-(((4-(ethylamino)pyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate, has the formula C₁₆H₂₆N₄O₃ . The compound is primarily utilized in medicinal chemistry and pharmaceutical research due to its role as a versatile intermediate for synthesizing bioactive molecules. Its purity is typically ≥97%, and it is stored under controlled conditions to maintain stability .

Properties

IUPAC Name |

tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-12-9-6-7-13(8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWPVFGFNNKQIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609854 | |

| Record name | tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887587-15-7 | |

| Record name | tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a pyrrolidine ring, and an ethylamino substituent, which contribute to its unique pharmacological properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{23}N_{1}O_{2}, with a molecular weight of approximately 215.32 g/mol. The stereochemistry of the compound is crucial for its biological interactions, particularly the (S)-configuration at the chiral center in the pyrrolidine ring.

Biological Activity

Research indicates that this compound exhibits a variety of biological activities:

- Enzyme Interaction : The compound selectively interacts with various enzymes and receptors, modulating their activities. This interaction can lead to alterations in biochemical pathways relevant to therapeutic effects, particularly in cancer treatment.

- Anticancer Properties : Preliminary studies have suggested that compounds similar to this compound may possess anti-cancer properties. For instance, it has been shown to inhibit certain signaling pathways involved in tumor growth and proliferation.

- Neuroprotective Effects : Some derivatives of pyrrolidine-based compounds have demonstrated neuroprotective effects, which may be attributed to their ability to modulate neurotransmitter systems.

The mechanism through which this compound exerts its biological effects primarily involves:

- Binding Affinity : The compound binds to specific molecular targets, such as protein receptors or enzymes, altering their activity. This binding can inhibit or activate various signaling pathways depending on the target .

- Structure-Activity Relationship (SAR) : Studies on SAR have revealed that modifications to the molecular structure can significantly influence the biological activity of related compounds. For example, variations in the alkyl chain length or functional groups can enhance selectivity and potency against specific targets .

Research Findings and Case Studies

Several studies have explored the potential applications of this compound:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H22N2O2

- Molecular Weight : 214.30 g/mol

- IUPAC Name : Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate

The compound features a pyrrolidine ring, an ethylamino group, and a tert-butyl ester functionality, which contribute to its unique reactivity and biological activity.

Neurological Research

This compound has been investigated for its potential role as a modulator of neuronal nicotinic acetylcholine receptors. These receptors are crucial in various neurological functions and are considered therapeutic targets for conditions such as Alzheimer's disease and schizophrenia. Compounds with similar structures have demonstrated neuroactive properties, suggesting that this compound may also exhibit beneficial effects in neuropharmacology .

Medicinal Chemistry

The compound's structural features allow it to function as a versatile building block in the synthesis of more complex pharmaceuticals. Its dual functionality as both an amine and a carboxylic acid derivative enhances its interactions with biological targets, making it a candidate for developing new therapeutic agents .

Organic Synthesis

This compound is employed in various synthetic pathways due to its ability to undergo multiple chemical reactions. Notably, it can participate in electrochemical carboamidation sequences, yielding cyclic β-amidoamine products . The following table summarizes some synthetic methods involving this compound:

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Electrochemical carboamidation | 27% | Utilized sec-butyl lithium at -78°C followed by zinc chloride addition |

| Functionalization reactions | 9% | Conducted under inert atmosphere with various reagents at low temperatures |

| General synthetic procedures | Varies | Typically involves heating, stirring, and purification steps to isolate the desired product |

Inhibitors of Neuronal Nitric Oxide Synthase (nNOS)

A study highlighted the development of selective inhibitors targeting nNOS, which plays a critical role in neuroprotection. Compounds structurally related to this compound were synthesized and evaluated for their inhibitory effects on nNOS, demonstrating potential therapeutic applications in preventing brain injury .

Discovery of Pyridone-Benzamide Derivatives

Research focused on pyridone-benzamide derivatives has shown that modifications similar to those present in this compound can enhance binding affinity to specific biological targets, indicating the compound's relevance in developing novel anticancer agents targeting enhancer of zeste homolog 2 (EZH2) for diffuse large B-cell lymphoma treatment .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Functional Group Influence

a) Pyridine and Pyrimidine Derivatives

- (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate (C₃₄H₄₇FN₂O₄Si): Features a fluoropyridin-3-yl group and a benzyl substituent, enhancing π-π stacking interactions in drug-receptor binding.

- tert-Butyl 3-(((4-(ethylamino)pyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate (C₁₆H₂₆N₄O₃): Contains a pyrimidin-2-yloxy moiety linked via a methylene bridge. The ethylamino group on the pyrimidine ring enhances hydrogen-bonding capacity, making it suitable for kinase inhibition studies .

b) Amino and Carbamate Variants

- tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate (C₃₂H₄₁N₇O₄): The 5-nitro group increases electrophilicity, aiding in nucleophilic substitution reactions. Its TLC retention factor (Rf = 0.29 in hexane:ethyl acetate) indicates moderate polarity .

- tert-Butyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate (C₁₄H₂₅N₃O₄): Dual Boc protection at the 1- and 3-positions renders it a stable intermediate for peptide synthesis. However, deprotection is required for further functionalization .

c) Bulkier and Chiral Derivatives

- tert-Butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate (C₃₂H₄₂F₃N₃O₃):

- tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate (C₁₈H₃₂N₄O₃): Incorporates a cyclopropyl-amino acid side chain, introducing chirality and enabling stereospecific interactions with biological targets .

Preparation Methods

Method 1: Synthesis from Pyrrolidine Derivatives

This method involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with ethylamine.

- Start with tert-butyl 3-aminopyrrolidine-1-carboxylate.

- Add ethylamine to the reaction mixture.

- Stir under controlled temperature conditions (typically room temperature) for several hours.

- The product can be purified using standard techniques such as column chromatography.

- Typical yields range around 90% based on the starting material.

Method 2: BOC Protection and Ethylation

This method employs di-tert-butyl dicarbonate (BOC) as a protecting group for amines, followed by ethylation.

- Dissolve 3-aminopyrrolidine in a suitable solvent (e.g., chloroform).

- Add di-tert-butyl dicarbonate to the solution and stir at room temperature for one hour.

- After completion, wash with brine, dry over potassium carbonate, and concentrate to obtain tert-butyl 3-aminopyrrolidine-1-carboxylate.

- Ethylate using ethyl iodide or bromoethane in the presence of a base like NaH or DIEA.

- The yield for this method can reach up to 98%, with purification through distillation or chromatography.

Method 3: Direct Ethylation of Pyrrolidine Derivatives

This method focuses on directly ethylating a pyrrolidine derivative.

- Begin with a pyrrolidine derivative such as methyl tert-butyl pyrrolidin-3-ylcarbamate.

- Add bromoethane and a base (DIEA) in acetonitrile.

- Stir at room temperature for two hours.

- The compound can be isolated with an average yield of about 80% after purification via column chromatography.

| Method | Starting Material | Reagents | Conditions | Yield (%) | Purification Technique |

|---|---|---|---|---|---|

| Method 1 | Tert-butyl 3-aminopyrrolidine-1-carboxylate | Ethylamine | Room temperature | ~90% | Column chromatography |

| Method 2 | 3-Aminopyrrolidine | Di-tert-butyl dicarbonate, Ethyl iodide | Chloroform, Room temperature | ~98% | Distillation/Chromatography |

| Method 3 | Methyl tert-butyl pyrrolidin-3-ylcarbamate | Bromoethane, DIEA | Acetonitrile, Room temperature | ~80% | Column chromatography |

The preparation of tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate can be achieved through several efficient synthetic routes, each offering varying yields and purification methods. The choice of method may depend on the availability of starting materials and desired purity levels. Further research into optimizing these methods could enhance yield and reduce costs associated with production in pharmaceutical applications.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves functionalization of a pyrrolidine core. Key steps include:

- Aminoalkylation : Introducing the ethylamino group via nucleophilic substitution or reductive amination. For example, tert-butyl 3-(aminomethyl)pyrrolidine derivatives are synthesized using Boc-protected intermediates and alkylating agents like ethyl bromide under basic conditions (e.g., triethylamine in dichloromethane) .

- Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is commonly used for amine protection. Deprotection may require trifluoroacetic acid (TFA), as seen in analogous compounds, but acid-sensitive substituents necessitate milder conditions .

- Optimization : Yield improvements are achieved by adjusting temperature (0–20°C for sensitive steps), catalyst selection (e.g., DMAP for acylations), and solvent polarity. Column chromatography or recrystallization ensures purity .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm the presence of the ethylamino group (δ ~2.5–3.0 ppm for N–CH) and Boc protection (tert-butyl signals at δ ~1.4 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for CHNO: 214.30 g/mol) .

- HPLC/GC : Purity >95% is standard for research use; retention time comparison with standards identifies impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for tert-butyl 3-substituted pyrrolidine derivatives?

- Methodological Answer : Discrepancies arise from variations in:

- Reagent Quality : Impure alkylating agents (e.g., ethyl bromide) reduce yields. Use freshly distilled reagents .

- Catalyst Efficiency : DMAP vs. weaker bases (e.g., pyridine) affects acylation rates. Screen catalysts for optimal activity .

- Workup Protocols : Inadequate purification (e.g., skipping silica gel chromatography) lowers purity. Reproducibility requires strict adherence to published protocols .

Q. How does the ethylamino substituent influence the compound’s reactivity in downstream applications, such as drug discovery?

- Methodological Answer :

- Basicity : The ethylamino group (pKa ~10–11) enhances nucleophilicity, enabling reactions with electrophiles (e.g., carbonyl compounds in Mannich reactions) .

- Steric Effects : Compared to bulkier substituents (e.g., isopropylamino), ethylamino balances reactivity and steric accessibility, as seen in analogs like (S)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate .

- Boc Deprotection : Ethylamino’s electron-donating effect may slow acid-catalyzed deprotection vs. unsubstituted amines. Kinetic studies using TFA/DCM mixtures are recommended .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Integrity : Racemization risks increase at high temperatures. Use low-temperature (<0°C) reactions and chiral catalysts (e.g., (R)-BINOL) for asymmetric synthesis .

- Purification at Scale : Traditional column chromatography is impractical. Switch to recrystallization (e.g., hexane/ethyl acetate) or continuous flow systems .

- Process Analytics : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and enantiomeric excess (ee) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.